Esulatin A
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Overview
Description
Esulatin A is a natural product found in Euphorbia esula and Euphorbia salicifolia with data available.
Scientific Research Applications
Antiproliferative and Chemosensitization Properties
Esulatin A, identified as a jatrophane diterpene, has been studied for its potential in cancer therapy. Research has indicated that compounds like this compound, isolated from the Euphorbia esula plant, exhibit significant antiproliferative activity against various cancer cell lines. These compounds also show promise in overcoming multidrug resistance, a major challenge in cancer treatment. The structure-activity relationships of these diterpenes have been explored to understand their therapeutic potential further (Vasas et al., 2011).
Structural and Chemical Characterization
The structural and chemical properties of this compound have been a subject of interest. It is recognized as a macrocyclic diterpene polyester, notable for its high degree of esterification. Detailed spectral analysis has been crucial in establishing the structures of this compound and its analogs, providing a foundation for further research into their biological activities and potential applications (Hohmann et al., 1997).
Potential in Treating Diabetic Nephropathy
While not directly related to this compound, studies on esculetin, a different compound, have shown promising results in treating diabetic nephropathy. This suggests the potential of various plant-derived compounds in addressing complications of diabetes (Surse et al., 2011).
Pharmacological Activities of Esculetin
Esculetin, another compound related to this compound, has been found to have a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This reflects the diverse therapeutic potential of natural compounds from the Euphorbia esula plant (Zhang et al., 2021).
Properties
Molecular Formula |
C36H52O15 |
---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
[(1R,3R,4S,6S,8S,9R,10S,12R,13S,14R,15R)-1,8,12,14,15-pentaacetyloxy-3,7,7,15-tetramethyl-11-methylidene-10-(2-methylpropoxy)-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-9-yl] acetate |
InChI |
InChI=1S/C36H52O15/c1-16(2)14-44-27-17(3)26(45-19(5)37)25-31(47-21(7)39)35(13,50-23(9)41)15-36(25,51-24(10)42)30(43)18(4)28-32(49-28)34(11,12)33(48-22(8)40)29(27)46-20(6)38/h16,18,25-29,31-33H,3,14-15H2,1-2,4-13H3/t18-,25+,26+,27+,28+,29-,31-,32-,33-,35-,36-/m1/s1 |
InChI Key |
BKVBYHVSLQCIAC-QYGFYXRZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H](O2)C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]3[C@H]([C@](C[C@@]3(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OCC(C)C)OC(=O)C)OC(=O)C)(C)C |
Canonical SMILES |
CC1C2C(O2)C(C(C(C(C(=C)C(C3C(C(CC3(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OCC(C)C)OC(=O)C)OC(=O)C)(C)C |
synonyms |
esulatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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